- Synthesis and characterization of B-O-Tosyldehydroserine as a precursor of dehydroamino acids, Tetrahedron Letters, 1997, 38(52), 8951-8954

Cas no 949-90-6 (Z-Gly-nh2)

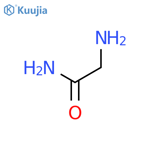

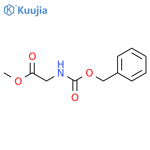

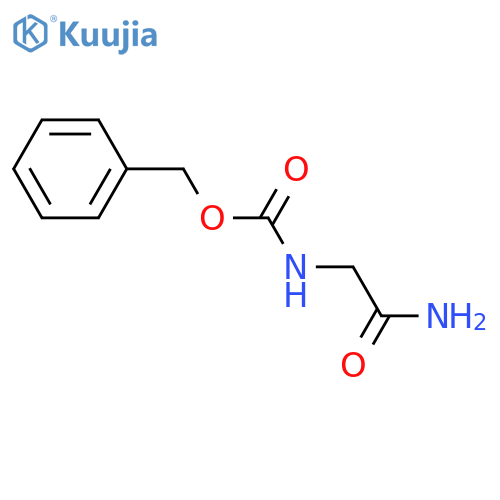

Z-Gly-NH2, ook bekend als Z-glycinamide, is een beschermde vorm van het aminozuur glycine, waarbij de aminegroep is afgeschermd met een carbobenzoxy (Z) beschermende groep. Dit product wordt veel gebruikt in peptidechemie voor de synthese van peptiden, dankzij zijn stabiliteit en selectieve reactiviteit. De aanwezigheid van de Z-groep vergemakkelijkt de introductie van glycine in peptideketens, terwijl de aminogroep geschikt is voor verdere koppelingsreacties. Z-Gly-NH2 is bijzonder nuttig in vastefasesynthese en oplossingsfasesynthese, waarbij het zorgt voor hoge opbrengsten en zuiverheid. Het is een essentieel bouwsteen voor onderzoekers in de organische chemie en farmaceutische ontwikkeling.

Z-Gly-nh2 structure

Productnaam:Z-Gly-nh2

CAS-nummer:949-90-6

MF:C10H12N2O3

MW:208.213882446289

MDL:MFCD00042825

CID:808897

PubChem ID:24890271

Z-Gly-nh2 Chemische en fysische eigenschappen

Naam en identificatie

-

- Carbamic acid,N-(2-amino-2-oxoethyl)-, phenylmethyl ester

- N-carbobenzyloxy-glycinamide

- Z-glycine amide

- Z-Gly-NH2

- benzyl 2-amino-2-oxoethylcarbamate

- Benzyloxycarbonylglycinamide

- Carbobenzoxyglycinamide

- CB Z-Gly-NH2

- CBZ-GLYCINE AMIDE

- N-Benzyloxycarbonylglycinamide

- N-Cbz-glycinamide

- N-Cbz-glycine

- Z-GLYCINAMIDE

- Z-GLYCINE-NH2

- Carbamic acid, (2-amino-2-oxoethyl)-, phenylmethyl ester (9CI)

- Carbamic acid, (carbamoylmethyl)-, benzyl ester (6CI, 7CI, 8CI)

- Phenylmethyl N-(2-amino-2-oxoethyl)carbamate (ACI)

- Benzyl (2-amino-2-oxoethyl)carbamate

- Cbz-glycinamide

- N-Benzyloxycarbonylglycine amide

- NSC 88477

- Oprea1_197296

- benzyl N-(carbamoylmethyl)carbamate

- CARBAMIC ACID, N-(2-AMINO-2-OXOETHYL)-, PHENYLMETHYL ESTER

- UNII-6NLL3GNH3P

- Z-Gly-NH

- benzyl N-(2-aminoacetyl)carbamate

- J-300139

- Cbz-DL-glycinamide

- 2-{[(Benzyloxy)(hydroxy)methylidene]amino}ethanimidic acid

- Benzyl carbamoylmethylcarbamate

- NSC88477

- EINECS 213-445-2

- AB6158

- NSC-88477

- CBZ-Glyamide

- AKOS015913993

- 6NLL3GNH3P

- Carbamoylmethyl-carbamic acid benzyl ester

- benzyl(2-amino-2-oxoethyl)carbamate

- NS00042901

- Carbamic acid, (2-amino-2-oxoethyl)-, phenylmethyl ester

- MFCD00042825

- SCHEMBL2820683

- DS-13401

- 949-90-6

- DTXSID90915230

- benzyl N-(2-amino-2-oxoethyl)carbamate

- CHEMBL431275

- SY064760

- Z-Gly-NH2, >=99.0% (HPLC)

- CS-W015222

- N-(Benzyloxycarbonyl)glycinamide

- EN300-748995

- Q-101747

- Z-Gly-nh2

-

- MDL: MFCD00042825

- Inchi: 1S/C10H12N2O3/c11-9(13)6-12-10(14)15-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13)(H,12,14)

- InChI-sleutel: HQYMUNCIMNFLDT-UHFFFAOYSA-N

- LACHT: O=C(NCC(N)=O)OCC1C=CC=CC=1

Berekende eigenschappen

- Exacte massa: 208.08500

- Monoisotopische massa: 208.085

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 2

- Aantal waterstofbondacceptatoren: 5

- Zware atoomtelling: 15

- Aantal draaibare bindingen: 6

- Complexiteit: 225

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- XLogP3: 0.4

- Topologisch pooloppervlak: 81.4A^2

Experimentele eigenschappen

- Kleur/vorm: No data available

- Dichtheid: 1.2360

- Smeltpunt: 136-139 °C

- Kookpunt: 447.1±38.0 °C at 760 mmHg

- Vlampunt: 224.2±26.8 °C

- Brekindex: 1.554

- PSA: 81.42000

- LogboekP: 1.48930

- Gevoeligheid: Hygroscopic

- Dampfdruk: 0.0±1.1 mmHg at 25°C

Z-Gly-nh2 Beveiligingsinformatie

- Signaalwoord:warning

- Gevaarverklaring: Irritant

-

Waarschuwingsverklaring:

P264 wash thoroughly after treatment

p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks

p305 if in eyes

p351 rinse carefully with water for a few minutes

p338 remove contact lenses (if any) and easy to operate, continue rinsing

p337 if eye irritation persists

p313 get medical advice / care - Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport

- WGK Duitsland:3

- Veiligheidsinstructies: S22; S24/25

-

Identificatie van gevaarlijk materiaal:

- Opslagvoorwaarde:Store at 4 ° C, better storage at -4 ° C

Z-Gly-nh2 Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Z56520-10g |

Z-Gly-NH2 |

949-90-6 | 98% | 10g |

¥112.0 | 2023-09-05 | |

| TRC | G765013-500mg |

Z-Gly-nh2 |

949-90-6 | 500mg |

$87.00 | 2023-05-18 | ||

| eNovation Chemicals LLC | Y1290953-100g |

Z-Gly-NH2 |

949-90-6 | 98% | 100g |

$105 | 2024-06-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047186-25g |

Z-Gly-NH2 |

949-90-6 | 98% | 25g |

¥177 | 2023-04-12 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047186-100g |

Z-Gly-NH2 |

949-90-6 | 98% | 100g |

¥607 | 2023-04-12 | |

| ChemScence | CS-W015222-100g |

Z-Gly-NH2 |

949-90-6 | 99.84% | 100g |

$108.0 | 2022-04-26 | |

| Chemenu | CM255962-100g |

Z-Gly-NH2 |

949-90-6 | 95+% | 100g |

$115 | 2021-06-16 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MI954-5g |

Z-Gly-nh2 |

949-90-6 | 98% | 5g |

101.0CNY | 2021-08-04 | |

| TRC | G765013-250mg |

Z-Gly-nh2 |

949-90-6 | 250mg |

$75.00 | 2023-05-18 | ||

| TRC | G765013-100mg |

Z-Gly-nh2 |

949-90-6 | 100mg |

$64.00 | 2023-05-18 |

Z-Gly-nh2 Productiemethode

Productiemethode 1

Reactievoorwaarden

1.1 Reagents: Dimethylamine Solvents: Methanol

Referentie

Productiemethode 2

Productiemethode 3

Reactievoorwaarden

1.1 Reagents: Pyridine , Ammonium bicarbonate , Di-tert-butyl dicarbonate Solvents: Dimethylformamide

Referentie

- Activation of carboxylic acids by pyrocarbonates. Application of di-tert-butyl pyrocarbonate as condensing reagent in the synthesis of amides of protected amino acids and peptides, Tetrahedron Letters, 1995, 36(39), 7115-18

Productiemethode 4

Reactievoorwaarden

1.1 Reagents: Ammonia Solvents: Methanol

Referentie

- Synthesis of arginine-containing peptides through their omithine analogs. Synthesis of arginine vasopressin, arginine vasotocin, and L-histidyl-L-phenylalanyl-L-arginyl-L-tryptoph-ylglycine, Journal of the American Chemical Society, 1964, 86(20), 4452-9

Productiemethode 5

Productiemethode 6

Productiemethode 7

Productiemethode 8

Productiemethode 9

Reactievoorwaarden

1.1 Reagents: Triethylamine , Ethyl chloroformate Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C

1.2 Reagents: Ammonia ; 30 min, 0 °C

1.2 Reagents: Ammonia ; 30 min, 0 °C

Referentie

- Direct synthesis of phosphinopeptides containing C-terminal α-aminoalkylphosphinic acids, Amino Acids, 2010, 39(2), 533-538

Productiemethode 10

Reactievoorwaarden

1.1 Reagents: 4-Methylmorpholine , Isobutyl chloroformate , Ammonia Solvents: Water

Referentie

- Preparation of cyclic RGD peptides of amino acids based on thiazoles or oxazoles as selective antagonists of αvβ3 integrin, World Intellectual Property Organization, , ,

Productiemethode 11

Reactievoorwaarden

1.1 Reagents: Methyl iodide , Sodium carbonate Solvents: Dimethylformamide ; rt; 24 h, rt

1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ; 24 h, rt

1.2 Reagents: Ammonium hydroxide Solvents: Tetrahydrofuran ; 24 h, rt

Referentie

- Parallel Synthesis of An Oligomeric Imidazole-4,5-dicarboxamide Library, Journal of Combinatorial Chemistry, 2010, 12(2), 248-254

Productiemethode 12

Reactievoorwaarden

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 5 min, 0 °C

1.2 Reagents: Ethyl chloroformate ; 15 min, 0 °C

1.3 Reagents: Ammonia ; 1 h, rt

1.2 Reagents: Ethyl chloroformate ; 15 min, 0 °C

1.3 Reagents: Ammonia ; 1 h, rt

Referentie

- Urea derivatives as pyruvate kinase activators and their preparation, World Intellectual Property Organization, , ,

Productiemethode 13

Reactievoorwaarden

1.1 Reagents: 4-Methylmorpholine , Ethyl chloroformate Solvents: Tetrahydrofuran ; 20 min, -15 °C

1.2 Reagents: Ammonia Solvents: Water ; 4 h, -15 °C

1.2 Reagents: Ammonia Solvents: Water ; 4 h, -15 °C

Referentie

- One-pot synthesis of orthogonally protected dipeptide selenazoles employing Nα-amino selenocarboxamides and α-bromomethyl ketones, Tetrahedron Letters, 2014, 55(50), 6831-6835

Productiemethode 14

Reactievoorwaarden

1.1 Reagents: Dicyclohexylcarbodiimide , N-Hydroxysuccinimide Solvents: Acetonitrile

1.2 Solvents: Acetonitrile

1.2 Solvents: Acetonitrile

Referentie

- Structure-activity relationships of dopaminergic 5-hydroxy-2-aminotetralin derivatives with functionalized N-alkyl substituents, Journal of Medicinal Chemistry, 1986, 29(6), 912-17

Productiemethode 15

Reactievoorwaarden

1.1 Reagents: Dicyclohexylcarbodiimide , 1-Hydroxybenzotriazole Solvents: Dimethylformamide , Dichloromethane

1.2 Reagents: Ammonia Solvents: Dimethylformamide , Dichloromethane , Water

1.2 Reagents: Ammonia Solvents: Dimethylformamide , Dichloromethane , Water

Referentie

- A simple method for amide formation from protected amino acids and peptides, Synthesis, 1989, (1), 37-8

Productiemethode 16

Reactievoorwaarden

1.1 Reagents: Triethylamine , Ethyl chloroformate Solvents: Tetrahydrofuran ; -10 °C; 30 min, -10 °C

1.2 Reagents: Ammonia Solvents: Water ; 45 min, -10 °C

1.2 Reagents: Ammonia Solvents: Water ; 45 min, -10 °C

Referentie

- N-Alkenylation of hydroxamic acid derivatives with ethynyl benziodoxolone to synthesize cis-enamides through vinyl benziodoxolones, Organic & Biomolecular Chemistry, 2021, 19(11), 2442-2447

Productiemethode 17

Productiemethode 18

Reactievoorwaarden

1.1 Reagents: 4-Methylmorpholine , Isobutyl chloroformate Solvents: Tetrahydrofuran ; 2 min, -20 °C; 15 min, 0 °C

1.2 Reagents: Ammonia Solvents: Water ; 1 h, 0 °C

1.2 Reagents: Ammonia Solvents: Water ; 1 h, 0 °C

Referentie

- Polythiazole linkers as functional rigid connectors: a new RGD cyclopeptide with enhanced integrin selectivity, Chemical Science, 2014, 5(10), 3929-3935

Productiemethode 19

Productiemethode 20

Z-Gly-nh2 Raw materials

- Z-Glycine

- Z-Gly-ome

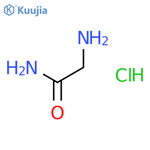

- Glycinamide hydrochloride

- 4-Nitrophenyl ((benzyloxy)carbonyl)glycinate

- Benzyl Cyanomethylcarbamate

- (5-METHOXY-1,2,3,4-TETRAHYDRO-NAPHTHALEN-2-YL)-PROPYL-AMINE HYDROCHLORIDE

- 2-Aminoacetamide

- Carbamic acid, [1-(aminocarbonyl)-2-[[(4-methylphenyl)sulfonyl]oxy]ethenyl]-, phenylmethyl ester

Z-Gly-nh2 Preparation Products

Z-Gly-nh2 Gerelateerde literatuur

-

1. Back matter

-

Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499

-

Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692

-

Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785

-

5. Book reviews

949-90-6 (Z-Gly-nh2) Gerelateerde producten

- 2360154-92-1(Tert-butyl 4-(aminomethyl)-6,6,6-trifluorohexanoate)

- 1369340-93-1(1-(1-Methyl-1H-pyrazol-3-yl)piperazine)

- 2648940-01-4(tert-butyl N-[2-(cyclohexylamino)ethyl]carbamate hydrochloride)

- 1804667-00-2(2-Chloro-5-cyano-3-(difluoromethyl)pyridine-6-carboxaldehyde)

- 1158266-37-5(N-(4-methoxyphenyl)-2-piperazin-1-yl-acetamide;hydrochloride)

- 1188282-02-1(b-D-Glucopyranoside, (3a,5b,9b,10a,20R)-20,21-bis(acetyloxy)-4,4-dimethylpregn-8(14)en-3-yl)

- 1251259-15-0(4-cyanopyridine-2-sulfonamide)

- 2451047-95-1(6-Methylimidazo[1,2-b]pyridazine-3-carbonitrile)

- 1235317-06-2(4-{(3-cyanophenyl)formamidomethyl}-N-(2-methoxyphenyl)piperidine-1-carboxamide)

- 2037724-11-9(2-(piperazin-1-yl)methyl-4H-pyrido1,2-apyrimidin-4-one dihydrochloride)

Aanbevolen leveranciers

Amadis Chemical Company Limited

(CAS:949-90-6)Z-Gly-nh2

Zuiverheid:99%

Hoeveelheid:500g

Prijs ($):295.0